molecular formula C19H18ClN3S B3128536 N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine CAS No. 338961-86-7

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine

Cat. No. B3128536
CAS RN: 338961-86-7
M. Wt: 355.9 g/mol
InChI Key: KRUPCHOZVCZWGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold them together. Unfortunately, the specific molecular structure of “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” is not provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

Spectroscopic and Structural Analysis

  • Vibrational Spectral Analysis : "2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile", a similar compound, has been investigated using FT-IR and FT-Raman spectroscopy. This study provides insights into the molecule's equilibrium geometry and vibrational wave numbers. It also suggests potential anti-diabetic properties due to inhibitory activity against GPb (Alzoman et al., 2015).

  • Crystal Structure and Cytotoxic Activity : Research on the synthesis of various 4-thiopyrimidine derivatives, including those with chlorobenzyl groups, has been conducted. These studies involve characterizing the molecular structures through X-ray diffraction and evaluating cytotoxicity against several cell lines (Stolarczyk et al., 2018).

Potential Antitumor Activity

  • Synthesis and Antitumor Evaluation : A study synthesized novel thieno[3,2-d]pyrimidine derivatives, including compounds with chlorobenzyl groups, which displayed potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Nonclassical Antifolate Inhibitors : Compounds structurally related to the query compound have been synthesized as potential inhibitors of thymidylate synthase and as antitumor agents (Gangjee et al., 1996).

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Derivatives : A study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their wide spectrum of biological activities, including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).

  • Synthesis and Antimicrobial Activity : Research on the synthesis of pyrimidine derivatives with chlorobenzyl groups and their biological activity against various bacteria and fungi has been conducted (J.V.Guna & D.M.Purohit, 2012).

Optical and Electronic Properties

  • NLO and DFT Study : A comprehensive study on thiopyrimidine derivatives, including those with chlorobenzyl groups, focused on their nonlinear optical (NLO) properties and electronic structure. This research has implications in the fields of medicine and NLO materials (Hussain et al., 2020).

Dual Inhibitor Properties

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : The study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in cancer therapy (Gangjee et al., 2008).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its properties and how it is handled. Unfortunately, specific safety and hazard information for “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” is not provided in the available resources .

Future Directions

The future directions for research and development involving “N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine” are not specified in the available resources . Future directions could include further studies on its properties, potential applications, and safety considerations.

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3S/c1-21-18-11-17(13-24-12-14-7-9-16(20)10-8-14)22-19(23-18)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUPCHOZVCZWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CSCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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